![molecular formula C14H12FNO B2658355 N-(5-fluoro-2-methylphenyl)benzamide CAS No. 451-00-3](/img/structure/B2658355.png)
N-(5-fluoro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-fluoro-2-methylphenyl)benzamide, also known as 5F-MN-24, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. It belongs to the class of indole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
Scientific Research Applications
- Details : In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Notably, it outperformed the standard antibiotic amoxicillin against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
- Details : Using molecular docking simulations, researchers explored its binding affinity with proteins from bacterial and fungal organisms. Understanding its preferred binding modes within protein cavities informs drug design and optimization .
- Details : Researchers conducted drug-likeness assays and ADME (absorption, distribution, metabolism, and excretion) studies. The compound exhibited favorable drug-like properties, suggesting its potential for further development .
- Details : The compound crystallizes in the monoclinic space group P2₁/c. Its molecular geometry is non-planar, divided into three planar regions. Supramolecular structures form through hydrogen bonding interactions. Hirshfeld surface analysis provides insights into intermolecular interactions .
- Details : Researchers have explored continuous flow microreactor systems for synthesizing N-(5-fluoro-2-methylphenyl)benzamide. This approach allows for better control of reaction kinetics and scalability .
- Details : N-(5-fluoro-2-methylphenyl)benzamide serves as a crucial building block for various drug candidates. Its incorporation into drug molecules can lead to novel therapeutic agents .
Antimicrobial Activity
Molecular Docking Studies
Drug-Like Character and Toxicology Assessment
Supramolecular Chemistry and Crystal Structure
Continuous Flow Synthesis
Building Block for Drug Candidates
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBUYOHBDNIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.